molecular formula C31H36N8O10S2 B233633 N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate) CAS No. 149017-67-4

N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate)

Cat. No. B233633
CAS RN: 149017-67-4
M. Wt: 744.8 g/mol
InChI Key: MRACNWHMFHEVOM-BYOYUIHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate), commonly known as L-NIO, is a potent inhibitor of nitric oxide synthase (NOS). It is a chemical compound that has been widely used in scientific research to study the role of nitric oxide (NO) in various physiological and pathological processes.

Mechanism of Action

L-NIO is a potent inhibitor of nitric oxide synthase (N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate)), which is the enzyme responsible for the production of nitric oxide. L-NIO inhibits N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate) by binding to the enzyme's active site and blocking the conversion of L-arginine to NO. This results in a decrease in NO production, which can have a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
L-NIO has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease blood pressure, reduce inflammation, and inhibit tumor growth. L-NIO has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using L-NIO in lab experiments is its potency as an inhibitor of nitric oxide synthase. This allows researchers to study the effects of NO on various physiological and pathological processes. However, L-NIO has some limitations, including its potential toxicity and the fact that it can inhibit both neuronal and endothelial N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate).

Future Directions

There are several future directions for research involving L-NIO. One area of research is the development of more specific inhibitors of N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate) that can target specific isoforms of the enzyme. Another area of research is the investigation of the role of NO in various diseases, including cancer and neurodegenerative diseases. Additionally, there is a need for more research on the potential side effects of L-NIO and other N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate) inhibitors.

Synthesis Methods

L-NIO can be synthesized using various methods, but the most common method involves the reaction of L-ornithine with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in the presence of sodium borohydride. The resulting product is then reacted with 4-(4-aminophenylazo)benzenesulfonic acid to form L-NIO bis(4-((4-hydroxyphenyl)azo)benzenesulfonate).

Scientific Research Applications

L-NIO has been widely used in scientific research to study the role of nitric oxide in various physiological and pathological processes. It has been used to investigate the role of NO in cardiovascular diseases, inflammation, and cancer. L-NIO has also been used to study the effects of NO on neuronal function and neurotransmission.

properties

CAS RN

149017-67-4

Product Name

N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate)

Molecular Formula

C31H36N8O10S2

Molecular Weight

744.8 g/mol

IUPAC Name

(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/2C12H10N2O4S.C7H16N4O2/c2*15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;1-10-7(9)11-4-2-3-5(8)6(12)13/h2*1-8,15H,(H,16,17,18);5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t;;5-/m..0/s1

InChI Key

MRACNWHMFHEVOM-BYOYUIHVSA-N

Isomeric SMILES

CN=C(N)NCCC[C@@H](C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O

SMILES

CN=C(N)NCCCC(C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O

Canonical SMILES

CN=C(N)NCCCC(C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O

synonyms

MA(HBS)
monomethylarginine di-(4-hydroxyazobenzene-4'-sulfonate)

Origin of Product

United States

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